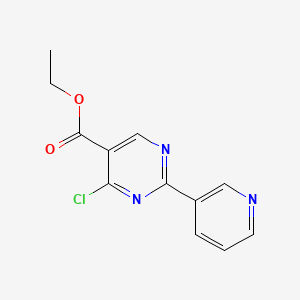

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

概要

説明

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings

作用機序

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact with active residues of atf4 and nf-kb proteins .

Mode of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

準備方法

The synthesis of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminopyridine with ethyl 4-chloro-2-formylpyrimidine-5-carboxylate under acidic conditions. The reaction mixture is then heated to promote cyclization, forming the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

化学反応の分析

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

類似化合物との比較

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position, which can lead to different chemical and biological properties.

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate: Another similar compound with the pyridine ring attached at the 4-position, which may also exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

生物活性

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , features a pyrimidine ring, which is substituted with a chloro group at the 4-position and a pyridine moiety at the 2-position. The carboxylate group at the 5-position is crucial for its reactivity and biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of halogen (chlorine) and nitrogen-containing rings enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.68 g/mol |

| Melting Point | 104–105 °C |

| CAS Number | 34775-04-7 |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antimicrobial activity. The mechanism often involves interference with bacterial enzyme systems, leading to cell death or inhibition of growth.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of kinases or other enzymatic activities relevant in disease pathways. This compound may interact with specific enzymes, potentially affecting signal transduction pathways associated with cancer and other diseases .

The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that modifications to the pyrimidine ring can enhance binding affinity, thereby increasing biological activity. This highlights the importance of structural optimization in drug design.

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that modifications in similar pyrimidine derivatives could lead to enhanced antiparasitic activity, indicating a potential avenue for further exploration with this compound .

- Kinase Inhibition : Another research effort focused on the synthesis of pyrimidine derivatives for kinase inhibition, revealing that certain structural features significantly improve binding affinity and selectivity towards specific kinases, suggesting that this compound could be a candidate for similar studies .

Comparative Analysis with Related Compounds

The unique features of this compound can be highlighted through comparison with related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

These comparisons illustrate how the structural composition of this compound positions it as a distinctive candidate for further research and development in medicinal chemistry.

特性

IUPAC Name |

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFNCGOWTUOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647981 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34775-04-7 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。